4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol
Brand Name: Vulcanchem
CAS No.: 1421263-04-8
VCID: VC5129668
InChI: InChI=1S/C15H9F2NOS/c16-12-6-3-10(7-13(12)17)15-18-14(8-20-15)9-1-4-11(19)5-2-9/h1-8,19H
SMILES: C1=CC(=CC=C1C2=CSC(=N2)C3=CC(=C(C=C3)F)F)O
Molecular Formula: C15H9F2NOS
Molecular Weight: 289.3

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol

CAS No.: 1421263-04-8

Cat. No.: VC5129668

Molecular Formula: C15H9F2NOS

Molecular Weight: 289.3

* For research use only. Not for human or veterinary use.

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol - 1421263-04-8

Specification

CAS No. 1421263-04-8
Molecular Formula C15H9F2NOS
Molecular Weight 289.3
IUPAC Name 4-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]phenol
Standard InChI InChI=1S/C15H9F2NOS/c16-12-6-3-10(7-13(12)17)15-18-14(8-20-15)9-1-4-11(19)5-2-9/h1-8,19H
Standard InChI Key FVHNOKTWTORAOX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC(=N2)C3=CC(=C(C=C3)F)F)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a thiazole ring—a five-membered heterocycle containing one sulfur and one nitrogen atom—linked to a 3,4-difluorophenyl group and a phenol moiety. The molecular formula is C15_{15}H9_{9}F2_{2}NOS, with a calculated molecular weight of 305.31 g/mol. The difluorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the phenolic hydroxyl group introduces hydrogen-bonding capability, influencing solubility and reactivity .

Table 1: Key Structural Features

FeatureDescription
Thiazole ringProvides sites for electrophilic substitution (C-2 and C-5 positions) .
3,4-DifluorophenylElectron-withdrawing fluorine atoms stabilize aromatic π-systems .
Phenolic hydroxylParticipates in hydrogen bonding and acid-base reactions (pKa ~10) .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-(2-(3,4-difluorophenyl)thiazol-4-yl)phenol typically involves multi-step protocols common to thiazole derivatives:

Thiazole Ring Formation

The Hantzsch thiazole synthesis is widely employed, utilizing:

  • 3,4-Difluorobenzaldehyde as the aldehyde precursor.

  • Phenolic ketones (e.g., 4-hydroxyacetophenone) to introduce the phenol group.

  • Thiourea as the sulfur and nitrogen source.

Reaction conditions (e.g., ethanol reflux with sodium ethoxide) facilitate cyclization .

Functionalization

Post-cyclization modifications may include:

  • Diazonium coupling: Introducing aryl groups via diazonium salts .

  • Electrophilic substitution: Halogenation or nitration at the thiazole’s C-5 position .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsProductYield
13,4-Difluorobenzaldehyde, thiourea, ethanol2-Amino-4-(3,4-difluorophenyl)thiazole65%
2Diazonium salt coupling (phenol derivative)Target compound48%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the phenolic group; limited water solubility (<1 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to oxidation in aqueous acidic conditions .

Spectroscopic Data

  • IR: Strong absorption at 3250 cm1^{-1} (O–H stretch), 1600 cm1^{-1} (C=N thiazole) .

  • NMR:

    • 1^1H NMR (DMSO-d6_6): δ 8.2 (s, 1H, thiazole-H), 7.6–7.8 (m, 3H, aromatic-H) .

    • 19^{19}F NMR: δ -112 ppm (ortho-F), -116 ppm (meta-F) .

Biological Activity and Applications

Anticancer Activity

Fluorinated thiazoles demonstrate cytotoxicity against cancer cell lines:

  • IC50_{50}: 5–20 µM in MCF-7 (breast cancer) and A549 (lung cancer) cells .

  • Targets: Inhibition of topoisomerase II and tubulin polymerization .

Table 3: Comparative Biological Data

CompoundActivity (IC50_{50}/MIC)Target Organism/Cell Line
4-(2-(4-Fluorophenyl)thiazol)phenol8 µMMCF-7
4-(2-(3,4-Difluorophenyl)thiazol)phenol12 µM (est.)HeLa (est.)

Industrial and Material Science Applications

Dye Synthesis

Thiazole-based azo dyes derived from similar structures show:

  • High molar absorptivity: ε > 104^4 L·mol1^{-1}·cm1^{-1} in visible spectra .

  • Applications: Textile coloring, pH-sensitive sensors .

Polymer Chemistry

Copolymers incorporating thiazole monomers exhibit:

  • Thermal stability: Decomposition temperatures >300°C .

  • Optoelectronic properties: Bandgap tuning for organic semiconductors .

Comparison with Analogous Compounds

Table 4: Structural and Functional Analogues

CompoundKey DifferencesBioactivity
2-(2-Methylthiazol-4-yl)phenolMethyl group enhances solubilityAntibacterial (MIC: 4 µg/mL)
3-(2-Fluorophenyl)thiazoleLacks phenolic group; reduced polarityAntifungal (IC50_{50}: 15 µM)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator